1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one

Description

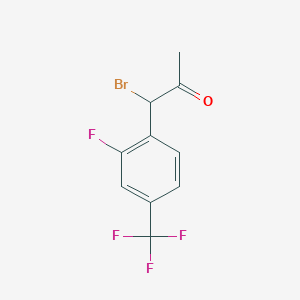

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone featuring a bromine atom at the propan-2-one position and a substituted phenyl ring with a fluorine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position.

Properties

Molecular Formula |

C10H7BrF4O |

|---|---|

Molecular Weight |

299.06 g/mol |

IUPAC Name |

1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3 |

InChI Key |

HUSGGMVTYIAYBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Supporting Research Findings and Analysis

Reactivity and Selectivity

- The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring influences the electrophilicity of the ketone alpha position, facilitating selective bromination.

- Bromination at the alpha position to the ketone is favored due to the acidity of the alpha hydrogen and resonance stabilization of the intermediate enol/enolate.

- Lewis acid catalysts enhance the electrophilic nature of bromine, improving reaction rates and selectivity.

Comparative Data on Similar Compounds

Analytical Characterization

- NMR Spectroscopy: Characteristic signals for alpha-brominated ketone protons and aromatic fluorine substituents.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight 299.06 g/mol.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to confirm purity.

- Elemental Analysis: Confirms bromine, fluorine, and trifluoromethyl content.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 2-fluoro-4-(trifluoromethyl)acetophenone | Commercially available or synthesized |

| Brominating Agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Electrophilic bromination |

| Catalyst | Lewis acid (e.g., FeBr3) | Enhances bromination selectivity |

| Solvent | Dichloromethane (DCM), Acetic acid | Polar solvents preferred |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 1 to 3 hours | Monitored by TLC or HPLC |

| Workup | Aqueous quench, organic extraction | Removes excess bromine and byproducts |

| Purification | Silica gel chromatography | Hexane/ethyl acetate solvent system |

| Yield | Typically moderate to high (not explicitly stated) | Dependent on reaction conditions |

Chemical Reactions Analysis

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form strong bonds with various substrates, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Analyzed :

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one Substituents: 2-fluoro, 3-trifluoromethoxy (-OCF₃) Molecular Formula: C₁₀H₇BrF₄O₂ Molecular Weight: 315.06 Key Difference: The trifluoromethoxy group at the meta-position introduces stronger electron-withdrawing effects compared to the para-CF₃ group in the target compound.

1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one

- Substituents : 4-bromo, 3-fluoro, 2-iodo

- Molecular Formula : C₉H₇BrFIO

- Molecular Weight : 372.96

- Key Difference : Multiple halogens (Br, F, I) at ortho, meta, and para positions create significant steric hindrance and electronic deactivation. The iodine atom increases molecular weight and may influence reactivity in cross-coupling reactions.

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one Substituents: 4-methylphenyl, α,β-unsaturated ketone Molecular Formula: C₁₆H₁₃BrO Molecular Weight: 301.18 Key Difference: The conjugated enone system and absence of fluorine/CF₃ groups make this compound more reactive toward nucleophilic additions compared to the fully saturated, electron-deficient target compound.

Crystallographic Data :

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (C₁₁H₁₃BrOS) crystallizes in a monoclinic system with distinct bond lengths (C=O: 1.207 Å, C-Br: 1.943 Å), suggesting that substituents like methylsulfanyl (-SMe) influence packing efficiency and intermolecular interactions .

- The target compound’s crystallographic data are unavailable in the provided evidence, but its para-CF₃ group is expected to induce steric and electronic effects distinct from -SMe or -OCF₃ analogs.

Physicochemical Properties (Hypothetical Analysis)

*Calculated based on formula C₁₀H₇BrF₄O.

Biological Activity

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is with a molecular weight of 299.06 g/mol. This compound exhibits unique reactivity due to the presence of halogen substituents, influencing its chemical behavior and potential biological applications.

The synthesis of this compound typically involves the bromination of 2-fluoro-4-(trifluoromethyl)benzene with propan-2-one, often facilitated by a Lewis acid catalyst under controlled conditions to optimize yield and purity. The unique substitution pattern of this compound enhances its chemical stability and biological activity, making it valuable in organic synthesis and pharmaceutical applications.

Biological Activity

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. The trifluoromethyl group can significantly influence pharmacokinetics and pharmacodynamics, leading to improved potency in various biological assays.

Antiviral Activity

Fluorinated compounds have been extensively studied for their antiviral properties. For instance, nucleoside analogs with fluorinated moieties have shown promising results in inhibiting viral replication. In vitro studies have demonstrated that similar compounds exhibit potent inhibition against hepatitis C virus (HCV) replication, suggesting that this compound may possess similar antiviral properties .

Anticancer Potential

The compound's structural characteristics could also position it as a candidate for anticancer therapies. Studies on structurally related compounds have shown that trifluoromethyl groups can enhance the efficacy of inhibitors targeting key enzymes involved in cancer cell proliferation. The presence of halogens often leads to increased binding affinity to target proteins, which is crucial for developing effective anticancer agents .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological evaluation of fluorinated compounds:

- Fluorinated Nucleosides : Research has highlighted the role of fluorinated nucleosides in antiviral therapies, showcasing their ability to disrupt viral genome replication through chain termination mechanisms .

- Structure-Activity Relationship (SAR) : Studies indicate that the inclusion of trifluoromethyl groups in drug design increases potency against various biological targets. For example, modifications in phenolic rings with trifluoromethyl groups have been shown to enhance inhibitory activity against serotonin uptake .

- In Vivo Studies : Preliminary in vivo studies on similar compounds suggest potential anti-inflammatory and anticancer activities, warranting further exploration into the therapeutic applications of this compound .

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds regarding their molecular formulae and potential biological activities:

| Compound Name | Molecular Formula | Biological Activity Potential |

|---|---|---|

| This compound | C10H7BrF4O | Antiviral, Anticancer |

| 2-Bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one | C10H8BrF3O | Moderate Antiviral |

| 2-Bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one | C10H8BrF3O | Moderate Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.